![molecular formula C7H12O3 B3050052 (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 23369-01-9](/img/structure/B3050052.png)
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Overview
Description
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid, also known as HCCA, is a chiral building block widely used in organic synthesis. It is a white crystalline powder that is soluble in water and organic solvents. HCCA has been extensively studied due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
- Application : Researchers have explored using (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid as a substrate or intermediate in enzymatic reactions. By modifying enzymes, they can enhance the production of valuable compounds, such as pharmaceutical intermediates .
- Application : Scientists isolate and study this compound from plant extracts, exploring its potential pharmacological activities. For instance, it may contribute to the bioactivity of certain plants .
Biocatalysis and Enzyme Engineering
Insecticide Discovery and Development
Phytochemical Profiling and Natural Product Isolation
Safety and Hazards
The safety data sheet for a similar compound, “(1S,3S)-3-AMinocyclohexanecarboxylic acid”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as ornithine aminotransferase and DNA . These targets play crucial roles in various biological processes, including amino acid metabolism and genetic information processing.
Mode of Action
For instance, some compounds inhibit cellular and enzymic RNA synthesis by forming a complex with DNA . Others interact with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition with the enzyme topoisomerase II .
Biochemical Pathways
Similar compounds have been found to affect pathways related to rna synthesis and DNA processing .
Pharmacokinetics
Similar compounds have been found to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Result of Action
Similar compounds have been found to have significant anti-tumor activity and to inhibit the growth of certain bacteria .
Action Environment
For instance, chelators have been found to enhance the inhibition of bacterial growth by biocides .
properties
IUPAC Name |
(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540033 | |
Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
CAS RN |
23369-01-9 | |
Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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